(3,4-dimethoxyphenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone
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Overview
Description
1-(3,4-Dimethoxybenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride. This intermediate is then reacted with 5,6-dimethyl-1H-1,3-benzodiazole under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles.
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxybenzoyl chloride
- 3,4-Dimethoxybenzoic acid
Uniqueness
1-(3,4-Dimethoxybenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential biological activity .
Properties
Molecular Formula |
C18H18N2O3 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone |
InChI |
InChI=1S/C18H18N2O3/c1-11-7-14-15(8-12(11)2)20(10-19-14)18(21)13-5-6-16(22-3)17(9-13)23-4/h5-10H,1-4H3 |
InChI Key |
BNLXHXQRTLKOIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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